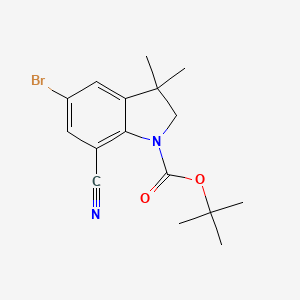

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate

Description

Properties

Molecular Formula |

C16H19BrN2O2 |

|---|---|

Molecular Weight |

351.24 g/mol |

IUPAC Name |

tert-butyl 5-bromo-7-cyano-3,3-dimethyl-2H-indole-1-carboxylate |

InChI |

InChI=1S/C16H19BrN2O2/c1-15(2,3)21-14(20)19-9-16(4,5)12-7-11(17)6-10(8-18)13(12)19/h6-7H,9H2,1-5H3 |

InChI Key |

ZDCACEVEKBEHPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The compound structure suggests key synthetic steps:

- Construction of the indoline core with 3,3-dimethyl substitution.

- Selective bromination at the 5-position.

- Introduction of a cyano group at the 7-position.

- Protection of the nitrogen with a tert-butyl carbamate (Boc) group.

These transformations are typically achieved through a combination of Fischer indole synthesis, halogenation, nucleophilic substitution, and carbamate protection techniques.

Preparation of the Indoline Core and tert-Butyl Carbamate Protection

The indoline skeleton with 3,3-dimethyl substitution is commonly prepared via cyclization reactions such as Fischer indole synthesis or related cyclizations involving hydrazines and ketones (e.g., 2-butanone) in acidic media. For example, dimethylindoles have been synthesized by Fischer indole cyclization using hydrazines and 2-butanone in acetic acid, yielding dimethylindole intermediates in good yield.

Following the formation of the indoline or indole core, protection of the nitrogen atom with a tert-butyl carbamate group is achieved using Boc anhydride under mild conditions. This protection stabilizes the nitrogen and facilitates further functionalization.

Selective Bromination at the 5-Position

Selective bromination is a critical step. Analogous bromination of related piperidine and indoline derivatives has been successfully performed using bromine in the presence of Lewis acids or bases, often at low temperatures to control regioselectivity and avoid over-bromination.

For example, bromination of tert-butyl 4-oxopiperidine-1-carboxylate was carried out with bromine and aluminum chloride in tetrahydrofuran and diethyl ether at 0–5 °C for 24 hours, yielding brominated products in good yield. Similar conditions can be adapted for the selective bromination of the indoline ring at the 5-position.

Alternatively, N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature overnight has been used for bromination of related compounds, providing high yields of brominated intermediates.

The cyano group introduction on the aromatic ring is typically achieved through nucleophilic substitution or palladium-catalyzed cyanation reactions starting from a suitable halogenated precursor.

In the synthesis of related indole derivatives, cyano groups have been introduced by stirring amines with phosphoryl chloride (POCl3) in tetrahydrofuran at room temperature overnight to form carbonitrile intermediates. This method is efficient and yields high purity cyano-substituted compounds.

Representative Preparation Procedure (Based on Analogous Compounds)

Detailed Research Findings and Data

Bromination of tert-butyl 4-oxopiperidine-1-carboxylate under AlCl3 catalysis with bromine in THF/ether at 0–5 °C for 24 hours yielded the brominated product in 42–78% yield depending on purification methods.

Thiourea treatment of the brominated intermediate in isopropanol at reflux for 1 hour converted the bromo group to amino-thiazole derivatives, indicating the brominated intermediate's reactivity and potential for further functionalization.

Cyano group introduction via POCl3 treatment of amine intermediates in THF at room temperature overnight gave carbonitrile products in high yields, demonstrating a mild and efficient method for cyano incorporation on the aromatic ring.

NMR and Mass Spectrometry Data for related intermediates confirm the structural integrity of the brominated and cyano-substituted compounds, with characteristic peaks for tert-butyl groups (singlet near 1.4 ppm) and molecular ion peaks consistent with expected molecular weights.

Summary Table of Key Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like DMF or dichloromethane, and bases like sodium hydride.

Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water.

Major Products Formed

Substitution: Formation of substituted indoline derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of indole derivatives.

Scientific Research Applications

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyano and bromo groups can enhance its binding affinity and selectivity towards certain molecular targets. The exact pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Indoline/Indole Derivatives

Compound A : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate

- Key Differences: Substituents: Lacks bromo and cyano groups; instead, it has a complex tricyclic terpene-derived amide side chain. Reactivity: The amide group enables hydrogen bonding, while the absence of bromo/cyano limits cross-coupling utility. NMR Data:

- ¹H NMR (600 MHz, CDCl₃) : δ 7.60 (s, 1H, indole H), 5.35 (m, 1H, vinyl H).

- ¹³C NMR (150 MHz, CDCl₃) : δ 174.2 (C=O), 135.8 (vinyl C) .

Compound B : 5-Bromo-6-methoxy-1H-indole

- Key Differences: Substituents: Methoxy (OCH₃) replaces cyano and tert-butyl carboxylate. Stability: Lacking the tert-butyl group, it is more prone to hydrolysis under acidic conditions. Applications: Primarily used as a building block for alkaloid synthesis .

Pyridine-Based tert-Butyl Carboxylates

Compound C : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Differences: Core Structure: Pyridine ring instead of indoline. Substituents: Bromo and methoxy groups on pyridine; lacks cyano.

Compound D : tert-Butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate

Stability and Reactivity Comparisons

- Bond Dissociation Energies (BDEs) :

- Ethyl: 9.0 eV (O-linked) vs. 8.3 eV (N-linked).

- Butyl: 8.0 eV (O-linked).

Data Table: Key Properties of Compared Compounds

Biological Activity

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is an indoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structural characteristics, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

- Tert-butyl group : Enhances lipophilicity and stability.

- Bromo substituent : Potentially increases reactivity and binding affinity.

- Cyano group : May contribute to biological activity through interactions with various biological targets.

The molecular formula is with a molecular weight of 351.24 g/mol, which plays a crucial role in its pharmacological properties .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor . Studies indicate that it can bind effectively to specific enzymes, leading to competitive inhibition or allosteric modulation of biological pathways relevant to disease processes, particularly in cancer treatment . The presence of the cyano and bromo groups enhances its binding affinity to these targets.

Anticancer Properties

Research suggests that this compound exhibits promising anticancer activity . It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

Indoline derivatives are noted for their neuroprotective properties , suggesting potential applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be beneficial in developing therapies for conditions such as Alzheimer's disease .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated effective binding to target enzymes with IC50 values indicating strong inhibition potential. |

| Study 2 | Anticancer Activity | Showed significant cytotoxic effects on breast cancer cell lines with an IC50 value of 15 µM. |

| Study 3 | Neuroprotection | Exhibited protective effects against oxidative stress-induced neuronal cell death in vitro. |

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

- Cancer therapeutics : As a candidate for drug development targeting various cancers.

- Neuropharmacology : For potential use in neurodegenerative disease treatments.

- Enzyme inhibitors : In developing drugs targeting specific metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.